Viprostol

Descripción

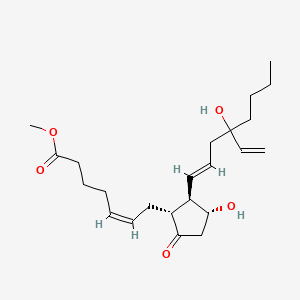

structure given in first source; RN given refers to (5Z,11alpha,13E)-isome

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

73647-73-1 |

|---|---|

Fórmula molecular |

C23H36O5 |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1 |

Clave InChI |

TWCQWABAGCMHLL-ROVQGQOSSA-N |

SMILES isomérico |

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O |

SMILES canónico |

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Viprostol-Induced Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viprostol (B1683564), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is recognized for its potent vasodilatory and antihypertensive properties. Its primary therapeutic effect stems from its ability to relax vascular smooth muscle, thereby increasing blood flow in various vascular beds. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in vasodilation, drawing upon available preclinical data and the well-established signaling pathways of its natural counterpart, PGE2. While direct experimental evidence detailing this compound's intracellular signaling cascade is limited, its structural and functional similarity to PGE2 allows for a well-supported inferred mechanism. This document summarizes quantitative data, outlines experimental protocols, and provides visual representations of the key signaling pathways.

Core Mechanism of Action: An Inferred Pathway

The vasodilatory action of this compound is primarily mediated through its function as a prostaglandin E2 receptor agonist. The most plausible pathway, based on the known actions of PGE2, involves the activation of specific E-prostanoid (EP) receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that culminate in muscle relaxation.

Prostaglandin E2 Receptor Activation

This compound is presumed to bind to and activate EP2 and EP4 receptors, which are Gs protein-coupled receptors (GPCRs) expressed on the surface of vascular smooth muscle cells.[1] Both EP2 and EP4 receptor activation are known to initiate signaling pathways that lead to smooth muscle relaxation.[1]

Intracellular Signaling Cascade

Upon binding of this compound to EP2/EP4 receptors, the associated Gs alpha subunit is activated. This activation stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is a critical step in the vasodilation process.[2][3][4]

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[3][5] PKA is a key enzyme that phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium. These effects include:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a crucial step for muscle contraction.[4]

-

Modulation of Ion Channels: PKA can phosphorylate and alter the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels. This reduces the influx of extracellular calcium.

-

Enhanced Calcium Sequestration: PKA can phosphorylate phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This leads to increased sequestration of calcium into the sarcoplasmic reticulum, further lowering cytosolic calcium levels.

The net result of these PKA-mediated actions is the relaxation of the vascular smooth muscle, leading to vasodilation and an increase in blood vessel diameter.

It is important to note that some studies indicate this compound may also possess a weak alpha-adrenoceptor blocking activity, which could contribute, in part, to its overall antihypertensive effect.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inferred signaling pathway of this compound-induced vasodilation.

Caption: General experimental workflow for assessing vasodilation.

Quantitative Data Summary

The following table summarizes the quantitative data available for the effects of this compound on isolated blood vessels from a key preclinical study.

| Vessel Type | Agonist | Concentration Range (M) | Observed Effect | Reference |

| Rat Basilar Artery (KCl-contracted) | This compound | < 3 x 10-6 | Contraction | [6] |

| > 3 x 10-6 | Relaxation | [6] | ||

| Rat Small Mesenteric Artery (KCl-contracted) | This compound | < 3 x 10-6 | Contraction | [6] |

| > 3 x 10-6 | Relaxation | [6] | ||

| Rat Small Mesenteric Vein (KCl-contracted) | This compound | 1 x 10-6 to 1 x 10-4 | Concentration-related relaxation | [6] |

| Rat Thoracic Aorta (KCl-contracted) | This compound | > 1 x 10-6 | Concentration-related contraction | [6] |

Experimental Protocols

While a specific, detailed experimental protocol from a study focused solely on this compound's vasodilatory mechanism is not publicly available, the following represents a generalized and widely accepted methodology for assessing vasodilation in isolated arteries, based on established practices.[7][8][9]

Isolated Artery Vasodilation Assay (Isometric Tension Recording)

1. Tissue Preparation:

- Euthanize a male Wistar rat (250-300g) via an approved method.

- Carefully dissect the superior mesenteric artery and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

- Clean the artery of adhering fat and connective tissue under a dissecting microscope.

- Cut the artery into rings of 2-3 mm in length.

2. Mounting and Equilibration:

- Mount the arterial rings on two stainless steel wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

- Connect one wire to a force transducer for isometric tension recording.

- Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.0 g, with solution changes every 15-20 minutes.

3. Viability and Endothelial Integrity Check:

- After equilibration, induce a stable contraction by adding a high concentration of KCl (e.g., 60 mM) or an alpha-adrenergic agonist like phenylephrine (B352888) (e.g., 1 µM).

- Once a stable plateau of contraction is reached, assess the integrity of the endothelium by adding acetylcholine (B1216132) (e.g., 1 µM). A relaxation of >80% indicates intact endothelium. For studies on direct smooth muscle effects, the endothelium can be mechanically removed at the start of the protocol.

4. Experimental Procedure:

- Wash the arterial rings to return to baseline tension.

- Induce a submaximal, stable contraction with a chosen vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).

- Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-9 M to 10-4 M).

- Allow the response to stabilize at each concentration before adding the next.

- Record the changes in isometric tension throughout the experiment.

5. Data Analysis:

- Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

- Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

- Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression analysis.

Conclusion

This compound exerts its vasodilatory effects primarily as a prostaglandin E2 analog, with a mechanism that is strongly inferred to involve the activation of EP2 and EP4 receptors and the subsequent stimulation of the adenylyl cyclase-cAMP-PKA signaling pathway in vascular smooth muscle cells. This leads to a reduction in intracellular calcium and smooth muscle relaxation. While direct experimental validation of this specific pathway for this compound is an area for future research, the available data on its effects on isolated blood vessels are consistent with this mechanism. The provided information, including the inferred signaling pathway, quantitative data, and a generalized experimental protocol, offers a comprehensive technical overview for professionals in the field of pharmacology and drug development.

References

- 1. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKA-dependent activation of the vascular smooth muscle isoform of KATP channels by vasoactive intestinal polypeptide and its effect on relaxation of the mesenteric resistance artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of cAMP-PKA signaling in vivo inhibits smooth muscle cell proliferation induced by vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of vascular smooth muscle growth via signaling crosstalk between AMP-activated protein kinase and cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the effects of this compound in isolated small blood vessels and thoracic aorta of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel device for in vitro isometric tension recordings of cylindrical artery segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]

Pharmacological Profile of Viprostol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Viprostol's primary pharmacological effect is vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a decrease in arterial blood pressure.[1] This action is consistent with its structural similarity to PGE2, which is a potent vasodilator. The vasodilatory effects of This compound (B1683564) are not mediated by endogenous prostaglandins, histamine, the cholinergic nervous system, or the beta-adrenergic nervous system.[1]

As a PGE2 analog, this compound is presumed to exert its effects through activation of prostanoid EP receptors, likely the EP2 and EP4 subtypes, which are known to mediate vasodilation. These are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

In addition to its vasodilatory properties, this compound has been shown to possess a weak, but statistically significant, alpha-adrenoceptor blocking activity.[2] This was demonstrated in studies where this compound partially blocked the contractile responses to norepinephrine (B1679862) and epinephrine (B1671497) in cat nictitating membrane preparations and in spontaneously hypertensive rats (SHR).[2] This postsynaptic alpha-adrenoceptor blockade may contribute, in part, to its overall antihypertensive effect.[2]

Signaling Pathway Diagrams

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of blood pressure through vasodilation.[1] Studies in anesthetized beagle dogs demonstrated that direct arterial injection of this compound increased blood flow in the coronary, renal, mesenteric, femoral, and carotid vascular beds.[1] In the renal bed, its potency was comparable to natural PGE2, while it was less potent in other vascular beds.[1] In the perfused isolated central ear artery of the rabbit, this compound was as potent as PGE2 in causing smooth muscle relaxation.[1]

This compound also exhibits a weak alpha-adrenoceptor blocking effect. In cat nictitating membrane preparations, it partially blocked the contractile response to both exogenous epinephrine and norepinephrine, as well as to electrical stimulation.[2] In spontaneously hypertensive rats (SHR), this compound partially attenuated the vasopressor response to norepinephrine and epinephrine, without affecting the response to angiotensin II.[2] This suggests a specific, albeit weak, antagonism at alpha-adrenoceptors.

Pharmacokinetics

This compound is a methyl ester prodrug that is rapidly hydrolyzed to its active free acid form, CL 115 ,129, in vivo.[3]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound's Active Acid Metabolite in Monkeys

| Parameter | Oral Administration | Topical Administration | Intravenous Administration |

|---|---|---|---|

| Absorption of Radioactivity | ~31% | ~5% (over 48h) | N/A |

| Systemic Bioavailability | 7.3% | 3.8% | 100% |

| First-Pass Metabolism | Significant | Present | N/A |

Data from a crossover study in six monkeys.[4]

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This ex vivo model is used to assess the direct vasodilatory or vasoconstrictor effects of compounds on vascular smooth muscle.

-

Tissue Preparation:

-

Male New Zealand white rabbits (or other suitable species like Wistar rats) are euthanized.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

Adherent connective and adipose tissue are removed, and the aorta is cut into rings of 3-5 mm in length.

-

For endothelium-dependent studies, the endothelium is left intact. For endothelium-independent studies, it can be denuded by gentle rubbing of the intimal surface.

-

-

Isometric Tension Recording:

-

Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension (e.g., 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes.

-

Tissue viability is confirmed by inducing a contraction with a depolarizing agent like KCl (e.g., 80 mM).

-

-

Concentration-Response Curve Generation (for Vasodilators):

-

A stable, submaximal contraction is induced with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).

-

Once a plateau is reached, the test compound (e.g., this compound) is added in a cumulative manner at increasing concentrations.

-

The relaxation response is recorded as a percentage of the pre-contraction.

-

Cat Nictitating Membrane Model for Adrenergic Blockade

This in vivo model is used to assess the effects of compounds on sympathetic neurotransmission and adrenoceptor function.

-

Animal Preparation:

-

Cats are anesthetized.

-

The preganglionic cervical sympathetic nerve is isolated for electrical stimulation.

-

The contraction of the nictitating membrane is measured using a force-displacement transducer.

-

-

Experimental Procedure:

-

A baseline frequency-response curve is established by stimulating the preganglionic nerve at various frequencies.

-

The test compound (this compound) is administered intravenously.

-

The frequency-response curve is re-determined in the presence of the compound.

-

Alternatively, contractile responses to exogenous adrenergic agonists (e.g., norepinephrine, epinephrine) are measured before and after administration of the test compound.

-

A reduction in the contractile response indicates adrenergic blockade.[2]

-

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used animal model of essential hypertension.

-

Method:

-

Blood pressure can be measured non-invasively using the tail-cuff method or invasively via an indwelling arterial catheter.

-

For tail-cuff measurements, conscious rats are placed in a restrainer, and a cuff is placed around the base of the tail to occlude blood flow. A sensor detects the return of blood flow as the cuff is deflated, allowing for the determination of systolic blood pressure.

-

The test compound (this compound) is administered (e.g., orally or transdermally), and blood pressure is monitored at various time points post-dose to determine the antihypertensive effect and duration of action.[3]

-

Clinical Studies

Conclusion

This compound is a synthetic PGE2 analog with potent vasodilatory effects, which form the primary basis of its antihypertensive action. It also exhibits a weak alpha-adrenoceptor blocking activity. The compound is a prodrug, rapidly converted to its active acid form, and demonstrates systemic bioavailability following oral and topical administration, though oral bioavailability is limited by significant first-pass metabolism. While preclinical studies have characterized its pharmacological profile, a lack of publicly available quantitative receptor binding data and human clinical trial results for hypertension limits a complete understanding of its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and similar compounds.

References

- 1. Mechanism of action of a new prostaglandin antihypertensive, this compound [CL 115 347; (dl)-15-deoxy-16-hydroxy-16(alpha/beta)-vinyl-prostaglandin E2 methyl ester]: (I). Vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of a new prostaglandin antihypertensive, this compound [CL 115 347; (dl)-15-deoxy-16-hydroxy-16(alpha/beta)-vinyl-prostaglandin E2 methyl ester]: (II). Effects on the adrenergic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skin metabolism and transdermal absorption of this compound, a synthetic PGE2 analog, in the rat: effect of vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-systemic metabolism of this compound in the monkey following oral and topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transdermal this compound in the treatment of male pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]

Viprostol's Interaction with the Adrenergic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viprostol, a synthetic prostaglandin (B15479496) E2 analogue, is recognized for its vasodilatory and antihypertensive properties. While its primary mechanism of action is vasodilation, evidence indicates a discernible, albeit weak, interaction with the adrenergic nervous system, specifically through the blockade of alpha-adrenoceptors. This technical guide provides a comprehensive overview of the experimental findings concerning this compound's effects on adrenergic signaling, presenting available data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows. The information is curated for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's pharmacological profile.

Introduction

Quantitative Data Summary

The available literature suggests a qualitative and semi-quantitative impact of this compound on the adrenergic nervous system. Precise binding affinities (Ki, IC50) are not extensively reported in the readily available literature; however, the functional consequences of this compound's interaction have been documented. The following tables summarize the key findings from preclinical studies.

| Experiment | Animal Model | Key Finding | Inference | Citation |

| Renal Sympathetic Nerve Discharge (RSND) | Cats | No inhibition of postganglionic RSND | This compound does not block nerve transmission at the ganglion or along pre- or postganglionic fibers. | |

| Nictitating Membrane Contraction (in situ) | Cats | Partial blockade of contractile response to exogenous epinephrine (B1671497) and norepinephrine (B1679862) | Suggests weak alpha-adrenoceptor blockade at the neuroeffector junction. | |

| Nictitating Membrane Contraction (in situ) | Cats | Partial blockade of contractile response to electrical stimulation of pre- and postganglionic fibers | Further supports a post-junctional alpha-adrenoceptor antagonist effect. | |

| Vasopressor Response | Spontaneously Hypertensive Rats (SHR) | Partial and specific blockade of the vasopressor response to exogenous norepinephrine and epinephrine | Indicates a selective weak alpha-adrenoceptor blockade, as the response to angiotensin II was unaffected. | |

| Tachycardia Induction (Spinal Cord Stimulation) | Pithed SHR | No antagonism of tachycardia induced by cardio-accelerator nerve stimulation (C7-T1) | Suggests this compound does not activate presynaptic alpha-adrenoceptors. | |

| Blood Pressure Response (Spinal Cord Stimulation) | Pithed SHR | Significant inhibition of the blood pressure increase induced by stimulation at T7-T9 | Consistent with postsynaptic alpha-adrenoceptor blockade. |

Table 1: Summary of In-Vivo Experiments on this compound's Adrenergic Effects

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated this compound's effects on the adrenergic nervous system.

Monitoring of Renal Sympathetic Nerve Discharge (RSND) in Cats

-

Objective: To determine if this compound affects central sympathetic outflow or ganglionic transmission.

-

Animal Model: Anesthetized cats.

-

Surgical Preparation:

-

Anesthesia is induced and maintained throughout the experiment.

-

A retroperitoneal incision is made to expose the renal artery and nerve plexus.

-

A branch of the renal nerve is carefully dissected free from surrounding connective tissue.

-

The distal end of the nerve is ligated and cut.

-

The nerve is placed on a bipolar silver wire electrode.

-

The nerve and electrode are immersed in a pool of warm mineral oil to prevent drying and for insulation.

-

-

Data Acquisition:

-

The nerve impulses are amplified and filtered to isolate the sympathetic discharge.

-

The raw nerve activity is typically rectified and integrated to provide a quantitative measure of nerve discharge frequency and amplitude.

-

Arterial blood pressure and heart rate are continuously monitored.

-

-

Drug Administration: this compound is administered intravenously at varying doses.

-

Endpoint: Changes in the frequency and amplitude of renal sympathetic nerve discharge following this compound administration are recorded and analyzed.

Cat Nictitating Membrane Preparation (in situ)

-

Objective: To assess the effect of this compound on adrenergic neurotransmission at a classic sympathetic neuroeffector junction.

-

Animal Model: Anesthetized cats.

-

Surgical Preparation:

-

The animal is anesthetized and the nictitating membrane is exposed.

-

A thread is attached to the edge of the nictitating membrane and connected to a force-displacement transducer to record contractions.

-

The cervical sympathetic trunk (preganglionic fibers) and the long ciliary nerves (postganglionic fibers) are isolated for electrical stimulation.

-

-

Experimental Procedure:

-

Baseline contractile responses are established by:

-

Intravenous or close-arterial administration of adrenergic agonists (epinephrine, norepinephrine).

-

Electrical stimulation of the preganglionic and postganglionic nerve fibers.

-

-

This compound is administered, and the responses to agonist administration and nerve stimulation are re-evaluated.

-

-

Endpoint: The degree of inhibition of the contractile response of the nictitating membrane by this compound is quantified.

Vasopressor Response in Spontaneously Hypertensive Rats (SHR)

-

Objective: To determine the effect of this compound on the pressor responses to various vasoconstrictor agents.

-

Animal Model: Spontaneously Hypertensive Rats (SHR).

-

Preparation:

-

Rats are anesthetized, and catheters are placed in a carotid artery for blood pressure measurement and a jugular vein for drug administration.

-

In some preparations, the rats are "pithed" by inserting a rod through the brain and down the spinal cord to eliminate central nervous system influences on blood pressure.

-

-

Experimental Procedure:

-

A baseline blood pressure is established.

-

Dose-response curves are generated for the pressor effects of intravenous norepinephrine, epinephrine, and angiotensin II.

-

This compound is administered intravenously.

-

The dose-response curves for the pressor agents are repeated in the presence of this compound.

-

-

Endpoint: The degree of rightward shift and/or depression of the maximum response of the pressor dose-response curves indicates the antagonistic effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action of this compound on the adrenergic nervous system and the workflows of the key experiments.

Caption: Proposed mechanism of this compound's weak alpha-adrenoceptor blockade.

Caption: Generalized workflow for in-vivo adrenergic pharmacology experiments.

Conclusion

The collective evidence from preclinical studies indicates that this compound, in addition to its primary vasodilatory action, exerts a weak but significant antagonistic effect at postsynaptic alpha-adrenoceptors. This action is characterized by the partial blockade of vasoconstriction and nictitating membrane contraction induced by adrenergic agonists and sympathetic nerve stimulation. This compound does not appear to affect ganglionic transmission or presynaptic alpha-adrenoceptors. While this alpha-blocking effect is not the principal driver of its antihypertensive efficacy, it likely contributes to the overall reduction in peripheral vascular resistance. For drug development professionals, this secondary mechanism is an important consideration in the comprehensive pharmacological profiling of this compound and its analogues. Further research to quantify the binding affinity of this compound to various adrenoceptor subtypes would provide a more complete understanding of its interaction with the adrenergic nervous system.

In Vitro Antilipolytic Activity of Viprostol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antilipolytic activity of Viprostol, a synthetic analog of prostaglandin (B15479496) E2 (PGE2). The document outlines the quantitative effects of this compound on lipolysis, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

This compound has been demonstrated to inhibit catecholamine-stimulated lipolysis in a dose-dependent manner in isolated epididymal adipocytes from spontaneously obese rats.[1] The following table summarizes the key quantitative findings from in vitro studies.

| Parameter | Value | Concentration(s) | Notes |

| Inhibition of Lipolysis | Dose-dependent | 10 µM to 1 mM | Effective concentration range. This compound was reported to be ineffective at concentrations lower than 10 µM.[1] |

| Inhibition at 10 µM | ~35% | 10 µM | Inhibition of maximum catecholamine-stimulated glycerol (B35011) release.[1] |

| Relative Potency | ~50% of PGE1 and PGE2 | Similar concentrations | This compound is less potent than the naturally occurring prostaglandins (B1171923) PGE1 and PGE2.[1] |

| Comparative Potency | As potent as PGF2α | Similar concentrations | This compound exhibits antilipolytic activity comparable to PGF2α.[1] |

Signaling Pathway of this compound-Mediated Antilipolysis

As a prostaglandin E2 analog, this compound is understood to exert its antilipolytic effects through the canonical PGE2 signaling pathway in adipocytes. This involves binding to a G-protein coupled receptor of the inhibitory subtype (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activation of Protein Kinase A (PKA) and subsequently reduces the phosphorylation and activity of Hormone-Sensitive Lipase (HSL), a key enzyme in the lipolytic cascade.

Experimental Protocols

While the original study on this compound's antilipolytic activity does not provide a detailed, step-by-step protocol, a standard methodology for an in vitro lipolysis assay using isolated adipocytes can be constructed based on established practices. The key endpoint is the measurement of glycerol released into the incubation medium, which serves as an index of lipolysis.

Isolation of Epididymal Adipocytes

-

Animal Model : Spontaneously obese rats are used as the source of adipose tissue.[1]

-

Tissue Extraction : Epididymal fat pads are surgically removed and placed in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer with HEPES (KRBH), pH 7.4) containing glucose and bovine serum albumin (BSA).

-

Digestion : The fat pads are minced and digested with collagenase in a shaking water bath at 37°C for approximately 60 minutes to liberate adipocytes from the tissue matrix.

-

Isolation : The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue. The filtrate is then centrifuged at a low speed, causing the mature, lipid-filled adipocytes to float to the surface.

-

Washing : The underlying infranatant is removed, and the adipocytes are washed multiple times with fresh buffer to remove residual collagenase and other contaminants.

-

Cell Suspension : The final adipocyte pellet is resuspended in a known volume of incubation buffer to create a cell stock of a desired concentration (e.g., expressed as cells/mL or lipid weight/mL).

In Vitro Antilipolysis Assay

-

Preparation of Reagents :

-

Lipolytic Agent : A stock solution of a catecholamine, such as isoproterenol (B85558) or epinephrine, is prepared to stimulate lipolysis.

-

Test Compound : this compound is dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO) and then diluted to various concentrations in the incubation buffer.

-

Control Vehicles : The vehicle used to dissolve this compound is used as a control.

-

-

Incubation Setup :

-

Aliquots of the isolated adipocyte suspension are dispensed into incubation tubes.

-

Adipocytes are pre-incubated with either varying concentrations of this compound (10 µM to 1 mM) or the vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.[1]

-

Following pre-incubation, the lipolytic agent (catecholamine) is added to all tubes except for the basal (unstimulated) control tubes.

-

The incubation continues for a specified duration (e.g., 60-120 minutes) in a shaking water bath at 37°C.

-

-

Termination of Reaction : The incubation is stopped by rapidly cooling the tubes on ice or by adding a stop solution. The tubes are then centrifuged to separate the adipocytes from the incubation medium.

-

Glycerol Measurement :

-

A sample of the infranatant (the aqueous medium below the floating adipocyte layer) is carefully collected from each tube.

-

The concentration of glycerol in the medium is determined using a commercial enzymatic assay kit. This typically involves a series of reactions that produce a colored or fluorescent product detectable by a spectrophotometer or fluorometer.

-

-

Data Analysis :

-

The amount of glycerol released is calculated against a standard curve.

-

The percentage inhibition of stimulated lipolysis by this compound is calculated using the following formula: % Inhibition = [1 - (Glycerol_this compound - Glycerol_Basal) / (Glycerol_Stimulated - Glycerol_Basal)] x 100

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro antilipolytic activity of a test compound like this compound.

References

Viprostol: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viprostol is a synthetic prostaglandin (B15479496) E2 (PGE2) analogue that has been investigated for its potential therapeutic effects, including its role as an antihypertensive agent and its effects on hair growth.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes available physicochemical data, outlines its likely mechanism of action with a focus on relevant signaling pathways, and describes the experimental context in which it has been studied. While detailed experimental protocols for its synthesis and analysis are not publicly available, this guide consolidates the existing scientific literature to provide a foundational understanding of this compound.

Chemical Structure and Identification

This compound is chemically identified as methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate.[1] Its structure is characterized by a cyclopentanone (B42830) ring with two aliphatic side chains, a common feature of prostaglandins.

Caption: Chemical Structure of this compound.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the available computed and theoretical data.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₆O₅ | PubChem[1] |

| Molecular Weight | 392.54 g/mol | MedKoo Biosciences[4] |

| Exact Mass | 392.2563 g/mol | MedKoo Biosciences[4] |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate | PubChem[1] |

| SMILES | CCCCC(C/C=C/[C@H]1--INVALID-LINK--O)(C=C)O | PubChem[1] |

| CAS Number | 73621-92-8 | PubChem[1] |

| Elemental Analysis | C: 70.38%, H: 9.24%, O: 20.38% | MedKoo Biosciences[4] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | MedKoo Biosciences[4] |

Mechanism of Action and Signaling Pathways

As a prostaglandin E2 analogue, this compound's mechanism of action is presumed to be mediated through the activation of prostaglandin E2 receptors (EP1, EP2, EP3, and EP4). These G protein-coupled receptors trigger distinct downstream signaling cascades. Of particular interest in the context of hair growth is the interaction with the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration.

The binding of a PGE2 analogue like this compound to EP2 and EP4 receptors typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β). The inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin can then translocate to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and differentiation, thereby promoting the anagen (growth) phase of the hair cycle.

Caption: Postulated signaling pathway of this compound.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, published research provides context for the types of experiments in which this compound has been evaluated.

Transdermal Absorption and Metabolism Studies

Several studies have investigated the transdermal absorption and metabolism of ¹⁴C-labeled this compound in animal models. These studies aimed to determine the pharmacokinetic profile of topically applied this compound and identify its metabolites.

A common experimental workflow for such a study would involve:

-

Formulation: Preparation of this compound in various vehicles (e.g., silicone oil, petrolatum, triethyl citrate) for topical application.

-

Dosing: Topical administration of the ¹⁴C-Viprostol formulation to the skin of laboratory animals (e.g., rats).

-

Sample Collection: Collection of blood and skin tissue samples at various time points post-application.

-

Analysis:

-

Measurement of total radioactivity in blood and tissue samples to determine absorption and distribution.

-

Extraction of metabolites from skin samples.

-

Analysis of metabolic profiles using High-Performance Liquid Chromatography (HPLC).

-

While the specific HPLC parameters (e.g., column, mobile phase, flow rate, detector) are not detailed in the available literature, a general methodology can be inferred.

Caption: Conceptual workflow for transdermal absorption studies.

Clinical Evaluation for Androgenetic Alopecia

This compound has been evaluated in clinical trials for the treatment of male pattern baldness.[2] A representative study design would be a randomized, double-blind, placebo-controlled trial.

-

Participants: A cohort of men with androgenetic alopecia.

-

Intervention: Twice-daily topical application of this compound, a vehicle control, or a placebo for a defined period (e.g., 24 weeks).

-

Outcome Measures:

-

Objective: Hair counts from macrophotographs of a target area on the scalp.

-

Subjective: Investigator and patient assessments of hair growth.

-

Conclusion

This compound is a synthetic prostaglandin E2 analogue with a well-defined chemical structure. While comprehensive physicochemical data and detailed experimental protocols are not widely available, existing research points to its interaction with prostaglandin receptors and subsequent modulation of intracellular signaling pathways, such as the Wnt/β-catenin pathway. Further research and disclosure of proprietary data would be necessary to provide a more in-depth technical understanding of this compound. The information presented in this guide is based on the current body of publicly accessible scientific literature and is intended to serve as a foundational resource for research and development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 alters Wnt-dependent migration and proliferation in neuroectodermal stem cells: implications for autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic interaction of PGE2 and Wnt signaling regulates developmental specification of stem cells and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Vasodilator: A Technical Guide to the Discovery and Initial Synthesis of Viprostol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viprostol (B1683564) ( CL 115 ,347), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), emerged from the laboratories of American Cyanamid's Lederle Laboratories as a potent antihypertensive agent.[1][2] Its discovery was part of a broader effort to develop stable and long-acting prostaglandin congeners with therapeutic potential. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, presenting available data, outlining plausible experimental methodologies based on contemporaneous prostaglandin synthesis, and illustrating its proposed mechanism of action.

Discovery and Rationale

In the late 20th century, the therapeutic potential of prostaglandins (B1171923) was a burgeoning field of research. Prostaglandin E2, a naturally occurring compound, was known for its potent vasodilatory effects, but its rapid metabolism in the body limited its clinical utility. The research impetus at Lederle Laboratories, spearheaded by scientists such as P. Cervoni and P.S. Chan, was to create a chemically stable and long-acting PGE2 analog that could be administered orally or transdermally for the management of hypertension.[2] this compound, chemically designated as (dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester, was the culmination of these efforts.[1]

Physicochemical Properties and Identification

This compound is a racemic mixture with the chemical formula C23H36O5 and a molecular weight of 392.54 g/mol .[3][4] Its structure, featuring a 16-hydroxy-16-vinyl modification and the absence of the C15 hydroxyl group, was designed to confer metabolic stability while retaining the vasodilatory properties of the parent PGE2 molecule.

| Property | Value | Source |

| Molecular Formula | C23H36O5 | [4] |

| Molecular Weight | 392.54 g/mol | [3] |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate | [4] |

| CAS Number | 73621-92-8 | [4] |

| Synonyms | CL 115 ,347, 15-deoxy-16-hydroxy-16-vinyl-PGE2 methyl ester | [4] |

Initial Synthesis: A Generalized Approach

While the precise, step-by-step experimental protocol for the initial synthesis of this compound by Lederle Laboratories is not publicly detailed, a plausible synthetic route can be constructed based on established methods for prostaglandin synthesis of that era. The core strategy would have likely involved the convergent synthesis of the cyclopentanone (B42830) core (the "lower side chain") and the ω-chain (the "upper side chain"), followed by their coupling.

Key Stages of a Plausible Synthetic Workflow

A likely synthetic pathway would involve the following key transformations:

-

Synthesis of the Cyclopentenone Intermediate: This would start from a readily available chiral precursor to establish the stereochemistry of the cyclopentane (B165970) ring.

-

Introduction of the α-side chain: The seven-carbon α-side chain, containing a cis-double bond, would be introduced, likely via a Wittig reaction or a related olefination method.

-

Synthesis of the ω-side chain precursor: A separate synthesis would be required to construct the modified eight-carbon ω-side chain, featuring the crucial 16-hydroxy-16-vinyl moiety.

-

Conjugate Addition: The final key step would involve the 1,4-conjugate addition (Michael addition) of an organocuprate reagent derived from the ω-side chain to the cyclopentenone intermediate.

-

Purification and Characterization: The final product would be purified by column chromatography and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Conceptual Experimental Workflow

Mechanism of Action and Signaling Pathways

This compound exerts its primary antihypertensive effect through vasodilation.[1] As a prostaglandin E2 analog, it is proposed to act on prostanoid EP receptors, though its precise receptor subtype selectivity (EP1-4) is not extensively detailed in the initial literature. The vasodilatory effect is likely mediated through the relaxation of vascular smooth muscle.

Furthermore, studies have indicated that this compound also possesses a weak α-adrenoceptor blocking activity, which may contribute to its blood pressure-lowering effects.[1] This suggests a dual mechanism of action, distinguishing it from other vasodilator prostaglandins.

Proposed Signaling Pathway

The binding of this compound to EP receptors on vascular smooth muscle cells is expected to trigger a cascade of intracellular events leading to muscle relaxation. A plausible signaling pathway is depicted below:

Biological Activity and Potential Applications

This compound was primarily investigated as an antihypertensive agent, effective upon both oral and transdermal administration.[2] Its vasodilatory properties also led to investigations into other potential therapeutic areas.

Antihypertensive Effects

Clinical and preclinical studies demonstrated that this compound effectively lowers blood pressure. Its long-acting nature was a significant advantage over naturally occurring prostaglandins.

Other Investigated Applications

-

Androgenetic Alopecia: this compound was studied for its potential to treat male pattern baldness, though a clinical trial did not find it to be an effective hair growth promoter.[5]

-

Antilipolytic Activity: In vitro studies showed that this compound could inhibit catecholamine-stimulated lipolysis in adipocytes, although it was less potent than naturally occurring PGE1 and PGE2.[6]

Conclusion

The discovery and development of this compound represent a significant chapter in the exploration of prostaglandins for therapeutic purposes. While it may not have achieved widespread clinical use, the research surrounding this compound contributed valuable knowledge to the fields of medicinal chemistry and pharmacology. Its unique dual mechanism of action and its development as a stable, long-acting prostaglandin analog highlight the innovative approaches taken to overcome the limitations of natural signaling molecules. Further research into the specific receptor interactions and downstream signaling pathways of this compound and similar compounds could yet unveil new therapeutic opportunities.

References

- 1. Development of a new approach for the synthesis of (+)-15-deoxy-Δ12,14-prostaglandin J2 methyl ester based on the [2+2]-cycloadduct of 5-trimethylsilylcyclopentadiene and dichloroketene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of 15-deoxy-delta12,14-PGJ2 and the ligation of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Transdermal this compound in the treatment of male pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skin metabolism and transdermal absorption of this compound, a synthetic PGE2 analog, in the rat: effect of vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Viprostol Receptor Binding Affinity Studies

The second, more targeted search, still did not yield specific quantitative binding affinity data (Ki, Kd, IC50) for Viprostol itself. While there is information on PGE2 and other prostaglandin (B15479496) analogs, the direct binding profile of this compound across the EP receptor subtypes remains elusive. However, the search did provide detailed protocols for radioligand binding assays for prostaglandin receptors, which is a crucial component of the user's request. I also found general information about the signaling pathways of EP receptors, which are G-protein coupled receptors.

To proceed, I need to acknowledge the lack of specific this compound binding data and frame the response accordingly. I will present a generalized table for prostaglandin receptor binding and then provide a detailed, representative experimental protocol based on the information I found. I can then create the DOT diagrams for a generic radioligand binding assay workflow and the known signaling pathways for the different EP receptor subtypes, as these are well-established.

Given this, I can now proceed to synthesize the available information into the requested in-depth technical guide. I have enough information to create the required sections and visualizations, with the caveat that the quantitative data table will be illustrative rather than specific to this compound. Therefore, no further search queries are immediately necessary.

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound and Prostaglandin E2 Receptors

This compound is a synthetic analog of prostaglandin E2, a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and gastric protection. The biological effects of PGE2 and its analogs are mediated through their interaction with a family of four G-protein coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways, leading to diverse cellular responses. Therefore, characterizing the binding affinity and selectivity of this compound for each EP receptor subtype is fundamental to understanding its pharmacological profile and therapeutic potential.

Receptor Binding Affinity Data

The binding affinity of a ligand like this compound to its receptors is a critical measure of its potency and potential for off-target effects. This is typically expressed in terms of the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

As specific binding affinity data for this compound is not publicly available, the following table provides a generalized representation of how such data would be presented for a PGE2 analog. The values are illustrative and would be determined experimentally.

| Receptor Subtype | Ligand | K_i_ (nM) | K_d_ (nM) | IC_50_ (nM) | Cell Line | Radioligand |

| Human EP1 | This compound | Value | Value | Value | HEK293 | [³H]-PGE2 |

| Human EP2 | This compound | Value | Value | Value | CHO-K1 | [³H]-PGE2 |

| Human EP3 | This compound | Value | Value | Value | HEK293 | [³H]-PGE2 |

| Human EP4 | This compound | Value | Value | Value | CHO-K1 | [³H]-PGE2 |

Note: The values in this table are placeholders and would need to be determined through empirical studies.

Experimental Protocols: Radioligand Binding Assay

Competitive radioligand binding assays are the gold standard for determining the binding affinity of an unlabeled compound (like this compound) for a specific receptor. This section details a typical protocol for such an assay.

Materials

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).

-

Radioligand: Tritiated prostaglandin E2 ([³H]-PGE2) with high specific activity.

-

Unlabeled Ligand (Competitor): this compound.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Membrane Preparation

-

Culture cells expressing the target EP receptor to approximately 80-90% confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or a similar instrument.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparations at -80°C until use.

Competitive Binding Assay Procedure

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add a fixed concentration of [³H]-PGE2 (typically at its K_d_ value) and the cell membrane preparation to the assay buffer.

-

Non-specific Binding: Add [³H]-PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM), and the cell membrane preparation.

-

Competition: Add [³H]-PGE2, varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and the cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding and competition binding counts.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., one-site fit - logIC50) to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Viprostol: A Technical Guide to its Physicochemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Viprostol's Chemical Nature

This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) and is chemically designated as (dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester. Its structure as a methyl ester is a critical determinant of its stability and in-vivo behavior. The primary metabolic pathway for this compound is the rapid hydrolysis of the methyl ester to its corresponding carboxylic acid, which is the pharmacologically active form of the drug.

Solubility Profile

Specific solubility data for this compound in various solvents has not been detailed in the available literature. However, based on its chemical structure as a prostaglandin analog with both hydrophobic and hydrophilic moieties, a general solubility profile can be anticipated.

Expected Solubility Characteristics:

| Solvent Class | Expected Solubility | Rationale |

| Aqueous Buffers | Low | The long hydrocarbon chain imparts significant hydrophobic character. Solubility is expected to be pH-dependent, likely increasing at pH values further from its isoelectric point. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are generally effective at solvating large organic molecules with polar functional groups. |

| Alcohols (e.g., Ethanol, Methanol) | High | The hydroxyl and ester groups can form hydrogen bonds with alcoholic solvents. |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Low to Moderate | While possessing a large non-polar region, the presence of polar functional groups will limit solubility in highly non-polar solvents. |

| Topical Vehicles (e.g., Silicone oil, Petrolatum, Triethyl citrate) | Variable | Studies have shown that the vehicle can significantly impact the release and metabolism of this compound. For instance, triethyl citrate (B86180) (TEC), an ester-containing vehicle, has been observed to slow the hydrolysis of the this compound methyl ester in the skin.[1][2] |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of this compound involves the shake-flask method.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene (B89431) glycol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Stability Profile

The stability of this compound is a critical parameter for its formulation, storage, and therapeutic efficacy. The primary degradation pathway is the hydrolysis of the methyl ester to the active carboxylic acid. Other potential degradation pathways include oxidation and photodecomposition, which are common for prostaglandins.

Factors Influencing this compound Stability:

| Condition | Expected Impact on Stability |

| pH | Highly pH-dependent. Ester hydrolysis is typically catalyzed by both acid and base. Stability is expected to be maximal in a specific, narrow pH range, likely slightly acidic. |

| Temperature | Degradation rates will increase with temperature, following the principles of chemical kinetics. |

| Light | Prostaglandin structures can be susceptible to photodegradation. Exposure to UV light may lead to the formation of degradation products. |

| Oxidation | The presence of double bonds in the structure suggests a potential for oxidative degradation. |

Experimental Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).

-

Photostability: Exposing the solid drug or a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method. This involves separating the parent this compound peak from all degradation product peaks. Mass spectrometry (LC-MS) is often used to identify the structure of the degradation products.

-

Data Evaluation: The percentage of degradation is calculated, and the degradation pathways are elucidated.

Visualization of Key Processes

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its active form.

Conceptual Signaling Pathway for Vasodilation

Caption: Conceptual mechanism of this compound-induced vasodilation.

Experimental Workflow for Stability Study

Caption: General workflow for a forced degradation study of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a framework for understanding its expected physicochemical properties. For researchers and drug development professionals, the detailed experimental protocols outlined herein serve as a roadmap for generating the necessary data to support formulation development, define storage conditions, and ensure the quality and efficacy of this compound-containing products. The inherent instability of the methyl ester to hydrolysis is a key characteristic that must be carefully considered in all stages of development.

References

Biological Pathways Modulated by Viprostol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Viprostol (B1683564) ((dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester) is a compound recognized for its antihypertensive effects, which are primarily attributed to its vasodilatory action.[1] It also demonstrates a weak, statistically significant blockade of postsynaptic alpha-adrenoceptors, which may contribute to its overall therapeutic effect.[1] Understanding the molecular mechanisms through which this compound exerts its effects is crucial for its potential therapeutic applications and for the development of novel, related compounds. This guide synthesizes the available information to delineate the likely biological pathways modulated by this compound.

Pharmacokinetics and Metabolism

This compound is a methyl ester prodrug that undergoes rapid hydrolysis in the skin to its biologically active free acid metabolite, CL 115 ,129.[2] This conversion is a critical step for its pharmacological activity.

Core Signaling Pathways

Based on its structural similarity to Prostaglandin (B15479496) E2, this compound's active metabolite, CL 115 ,129, is presumed to interact with prostanoid EP receptors. Additionally, its observed alpha-adrenoceptor blockade points to a secondary mechanism of action.

Prostaglandin E2 (EP) Receptor Signaling Pathway

As a PGE2 analog, the principal mechanism of action of CL 115 ,129 is likely mediated through the activation of specific EP receptors. The vasodilatory effects of PGE2 are primarily mediated by EP2 and EP4 receptors, which are coupled to the Gs alpha subunit of G-proteins. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation.

The proposed signaling pathway is as follows:

-

Receptor Binding: CL 115 ,129 binds to and activates EP2 and/or EP4 receptors on the surface of vascular smooth muscle cells.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit.

-

Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and ion channels, which ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.

Alpha-Adrenoceptor Antagonism

This compound has been shown to be a weak antagonist of postsynaptic alpha-adrenoceptors.[1] This action contributes to its vasodilatory effect by inhibiting the contractile signals mediated by endogenous catecholamines like norepinephrine (B1679862). The specific alpha-adrenoceptor subtype(s) involved have not been definitively identified.

The mechanism of this pathway is as follows:

-

Receptor Blockade: this compound or its active metabolite binds to postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle cells without activating them.

-

Inhibition of Norepinephrine Binding: This binding competitively or non-competitively inhibits the binding of norepinephrine to these receptors.

-

Inhibition of Gq-Protein Signaling: Alpha-1 adrenergic receptors are typically coupled to Gq alpha subunits. By blocking norepinephrine binding, this compound prevents the activation of the Gq signaling cascade, which involves phospholipase C activation, IP3 and DAG production, and subsequent release of intracellular calcium.

-

Reduced Vasoconstriction: The inhibition of this signaling pathway leads to a reduction in calcium-dependent smooth muscle contraction, resulting in vasodilation.

Quantitative Data

Specific quantitative data such as receptor binding affinities (Ki), potency (EC50), or inhibitory concentrations (IC50) for this compound and its active metabolite, CL 115 ,129, on specific EP or alpha-adrenergic receptor subtypes are not available in the peer-reviewed literature. The following table summarizes the type of quantitative data that would be essential for a complete understanding of this compound's biological activity.

| Parameter | Receptor Target | Description | Expected Value Range (Hypothetical) |

| Binding Affinity (Ki) | EP2 Receptor | Concentration of CL 115 ,129 required to occupy 50% of the receptors. | 1 - 100 nM |

| EP4 Receptor | Concentration of CL 115 ,129 required to occupy 50% of the receptors. | 1 - 100 nM | |

| α1-Adrenoceptor | Concentration of this compound/CL 115,129 required to occupy 50% of the receptors. | > 1 µM (consistent with weak activity) | |

| Functional Potency (EC50) | EP2/EP4 Receptors | Concentration of CL 115 ,129 that produces 50% of the maximal response (e.g., cAMP production). | 10 - 500 nM |

| Inhibitory Concentration (IC50) | α1-Adrenoceptor | Concentration of this compound/CL 115,129 that inhibits 50% of the response to an α1-agonist. | > 1 µM |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be necessary to elucidate the precise mechanisms of action of this compound.

Radioligand Binding Assay for EP Receptor Affinity

This protocol describes a method to determine the binding affinity of CL 115 ,129 for EP receptors.

Materials:

-

Cell line expressing the human EP receptor of interest (e.g., HEK293 cells)

-

Cell culture reagents

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radiolabeled PGE2 analog (e.g., [3H]PGE2)

-

Unlabeled CL 115 ,129

-

Unlabeled PGE2

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target EP receptor.

-

Homogenize cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 4°C and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of [3H]PGE2 (typically at its Kd concentration), and varying concentrations of unlabeled CL 115 ,129.

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of CL 115 ,129 to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes a method to measure the functional potency of CL 115 ,129 in stimulating cAMP production.

Materials:

-

Cell line expressing the human EP receptor of interest

-

Cell culture reagents

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Unlabeled CL 115 ,129

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell lysis buffer (provided with the kit)

Procedure:

-

Cell Preparation and Stimulation:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period.

-

Add varying concentrations of CL 115 ,129 to the wells and incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the amount of cAMP produced in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log concentration of CL 115 ,129 to create a dose-response curve.

-

Determine the EC50 value, which is the concentration of CL 115 ,129 that produces 50% of the maximal cAMP response.

-

Conclusion

This compound, through its active metabolite CL 115 ,129, is a synthetic PGE2 analog that likely exerts its primary vasodilatory effects through the activation of EP2 and/or EP4 receptors, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. A secondary mechanism involves the weak blockade of postsynaptic alpha-adrenoceptors, which contributes to its antihypertensive properties. While the general pathways are understood, a detailed quantitative characterization of this compound's interaction with these receptor systems is necessary for a complete understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. Mechanism of action of a new prostaglandin antihypertensive, this compound [CL 115 347; (dl)-15-deoxy-16-hydroxy-16(alpha/beta)-vinyl-prostaglandin E2 methyl ester]: (II). Effects on the adrenergic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Skin metabolism and transdermal absorption of this compound, a synthetic PGE2 analog, in the rat: effect of vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Viprostol Synthesis: A Detailed Protocol for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Viprostol, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), presents a unique structural modification in its omega (ω) side chain, featuring a 15-deoxy, 16-hydroxy, 16-vinyl moiety. This alteration contributes to its distinct biological activity, primarily as a vasodilator. The synthesis of this compound in a laboratory setting follows the well-established principles of prostaglandin synthesis, often commencing from the pivotal Corey lactone intermediate. This document provides a comprehensive protocol for the synthesis of this compound, detailing the necessary reagents, reaction conditions, and purification methods. The protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.

The overall synthetic strategy involves a convergent approach. The cyclopentanone (B42830) core containing the correct stereochemistry is derived from the Corey lactone. The two side chains, the alpha (α) chain and the omega (ω) chain, are introduced sequentially. The formation of the ω-chain is typically achieved via a Horner-Wadsworth-Emmons reaction, which establishes the trans-enone system. The α-chain is subsequently installed using a Wittig reaction. The synthesis requires careful control of stereochemistry and the use of protecting groups for the hydroxyl and carboxyl functionalities.

Signaling Pathway

This compound, as a PGE2 analog, is expected to exert its biological effects through interaction with prostanoid EP receptors, which are G-protein coupled receptors. The general signaling pathway for PGE2 involves binding to one of four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades. For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels through Gs protein stimulation of adenylyl cyclase. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response, such as vasodilation. The diagram below illustrates a simplified, generalized signaling pathway for PGE2, which is the basis for this compound's mechanism of action.

Caption: Generalized PGE2 signaling pathway, applicable to this compound.

Experimental Workflow

The synthesis of this compound can be broken down into several key stages, starting from the commercially available Corey lactone diol. The workflow diagram below outlines the major transformations involved in the synthesis.

Caption: Synthetic workflow for this compound from Corey lactone diol.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound. This protocol is a composite based on established methods for prostaglandin synthesis and should be adapted and optimized by the user.

Materials and Reagents:

-

Corey lactone diol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Diisobutylaluminium hydride (DIBAL-H)

-

(4-Carboxybutyl)triphenylphosphonium bromide

-

Potassium tert-butoxide

-

Collins reagent (or other suitable oxidant)

-

Dimethyl (2-oxo-3-vinyl-3-hydroxyheptyl)phosphonate (synthesis required)

-

Sodium hydride (NaH)

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Iodomethane (CH3I)

-

Potassium carbonate (K2CO3)

-

Anhydrous solvents (DCM, THF, DMF, etc.)

-

Reagents for purification (silica gel, ethyl acetate, hexane, etc.)

Protocol:

Step 1: Protection of Corey Lactone Diol

-

To a solution of Corey lactone diol in anhydrous DMF, add imidazole followed by TBDMSCl at 0 °C.

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting bis-TBDMS protected lactone by column chromatography on silica (B1680970) gel.

Step 2: Reduction of the Lactone to Lactol

-

Dissolve the protected lactone from Step 1 in anhydrous toluene (B28343) and cool to -78 °C.

-

Add a solution of DIBAL-H in toluene dropwise, maintaining the temperature at -78 °C.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol, followed by water.

-

Allow the mixture to warm to room temperature and filter through Celite.

-

Concentrate the filtrate under reduced pressure to yield the crude lactol, which is used in the next step without further purification.

Step 3: Wittig Reaction for α-Chain Installation

-

Prepare the ylide by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as potassium tert-butoxide in anhydrous THF.

-

Add a solution of the crude lactol from Step 2 in THF to the ylide solution at room temperature.

-

Stir the reaction mixture until the reaction is complete as monitored by TLC.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate. The crude product containing the α-chain is carried forward.

Step 4: Oxidation of the C9-Hydroxyl Group

-

Dissolve the product from Step 3 in anhydrous DCM.

-

Add Collins reagent (or another suitable oxidant like PCC or Swern oxidation conditions) at 0 °C.

-